5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride
Overview
Description
5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride is a compound that contains the 1,3,4-oxadiazole ring . This ring structure is found in many new compounds that have shown various antimicrobial activities, such as antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves a one-pot synthesis-arylation strategy. This process uses carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides . The reaction sequence features a second stage copper-catalyzed 1,3,4-oxadiazole arylation .Molecular Structure Analysis
The structure of the newly synthesized target compounds has been revealed using different analytical approaches such as FT-IR, LCMS, and NMR (proton and carbon) .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives are currently limited to proteomics-mediated protein pathways and differentially expressed gene analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride can be analyzed using various techniques such as FT-IR, LCMS, and NMR .Scientific Research Applications
Synthesis Processes
- Synthesis of Oxadiazoles: 1,3,4-Oxadiazoles, including those derived from 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride, have been synthesized using various methods. These methods include cyclodehydrating agents and microwave irradiation, which have been employed to produce high yields of these compounds under relatively mild conditions (Hu Yao-dong, 2013); (Zhang Ai-qing, 2013).
Chemical Reactions and Properties
Condensing Agent for Various Syntheses
A study found that 3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] is effective for the synthesis of amides, esters, thiol esters, ureas, carbonates, polyamides, and polyureas under mild conditions (Y. Saegusa et al., 1989).
Reactivity with Electrophiles
2-Aryl-5-trimethylsilyl-1,3,4-oxadiazoles show reactivity towards various electrophiles, resulting in the formation of various substituted oxadiazoles. This indicates the potential of 5-phenyl-1,3,4-oxadiazole derivatives as synthons in organic synthesis (E. V. Zarudnitskii et al., 2008).
Radioiodination Synthon
2-(4-Hydroxyphenyl)-1,3,4-oxadiazole derivatives, similar to 5-phenyl-1,3,4-oxadiazole, have been used as prosthetic moieties for indirect radioiodination of carbonyl compounds, indicating potential use in radiochemical synthesis (N. Heindel et al., 1985).
Biomedical Applications
- Antimicrobial and Hemolytic Activities: Derivatives of 1,3,4-oxadiazole have shown significant antimicrobial activities against various microbial species. This points to the potential biomedical applications of 5-phenyl-1,3,4-oxadiazole derivatives in drug development (Samreen Gul et al., 2017).
Material Science and Sensor Development
Fluorescent Chemosensors
Novel polymers containing phenol-substituted oxadiazole moieties, similar to 5-phenyl-1,3,4-oxadiazole, have been developed as sensitive and selective sensory materials for detecting various ions like fluoride. This suggests the use of 5-phenyl-1,3,4-oxadiazole derivatives in the development of advanced sensory materials (Gang Zhou et al., 2005).
Light-Emitting Diodes (LEDs)
Compounds with 1,3,4-oxadiazole structures have been used in organic light-emitting diodes (OLEDs), demonstrating their utility in the development of advanced electronic materials. This could be extended to derivatives of 5-phenyl-1,3,4-oxadiazole (Matthew W. Cooper et al., 2022).
Future Directions
The worldwide development of antimicrobial resistance forces scientists to search for new compounds to which microbes would be sensitive. Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activities . Therefore, the future direction in this field could be the synthesis of new medicinal substances to which microorganisms are sensitive .
properties
IUPAC Name |
5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7(13)9-12-11-8(14-9)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBPFMDHCGJSSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381487 | |
Record name | 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride | |
CAS RN |
98591-60-7 | |
Record name | 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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